molecular formula C21H25NO5 B13408300 10-Hydroxy Naltrexone Methyl Ether

10-Hydroxy Naltrexone Methyl Ether

Cat. No.: B13408300
M. Wt: 371.4 g/mol
InChI Key: JAERZOFTLPSTBG-NDSPWTRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Naltrexone (B1662487) and its Semisynthetic Analogues in Opioid Pharmacology

Naltrexone is a well-established opioid receptor antagonist, primarily recognized for its role in the management of opioid and alcohol use disorders. wikipedia.orgnih.gov As a semisynthetic analogue of oxymorphone, naltrexone functions by competitively blocking the mu (µ), kappa (κ), and to a lesser extent, delta (δ) opioid receptors in the central nervous system. nih.govdrugbank.com This blockade prevents endogenous and exogenous opioids from binding to these receptors, thereby mitigating their euphoric and reinforcing effects. drugbank.com

The development of naltrexone was a significant step forward in addiction medicine. However, its clinical utility has been met with challenges, including patient adherence to oral dosing regimens. This has spurred the development of long-acting injectable formulations to ensure sustained therapeutic levels of the drug. wikipedia.org Beyond improving delivery mechanisms, researchers have explored a multitude of semisynthetic analogues of naltrexone to refine its pharmacological profile. These modifications aim to alter receptor selectivity, potency, and functional activity, leading to compounds with potentially enhanced therapeutic benefits and reduced side effects. nih.govnih.gov

The core structure of naltrexone, a morphinan (B1239233) skeleton, offers several sites for chemical modification. nih.gov Structure-activity relationship (SAR) studies have revealed that alterations at positions such as C6, C14, and the N-substituent can dramatically influence a derivative's interaction with opioid receptors. nih.gov For instance, modifications at the C6 position have led to the development of compounds with altered agonist/antagonist properties, while substitutions at the C14 position have been shown to enhance binding affinity. nih.govnih.gov

Rationale for Investigating Modified Naltrexone Structures: The Case of 10-Hydroxy Naltrexone Methyl Ether

The investigation into modified naltrexone structures is driven by the desire to create ligands with tailored pharmacological properties. The goal is often to achieve greater selectivity for a specific opioid receptor subtype, which could translate into a more targeted therapeutic effect with fewer off-target side effects. For example, developing a highly selective mu-opioid receptor antagonist could be beneficial in treating opioid dependence with minimal interference with the kappa or delta receptor systems. nih.gov

Another key rationale is the exploration of how subtle structural changes can switch a compound from an antagonist to a partial agonist or even a full agonist. This fine-tuning of functional activity is crucial in the development of medications for pain management that may have a lower abuse potential than traditional opioids.

The compound at the center of this discussion, this compound, represents a specific modification of the naltrexone scaffold. The introduction of a hydroxyl group at the C-10 position and the methylation of this hydroxyl group to form a methyl ether are intriguing alterations. While direct and extensive research on this specific compound is not widely available in published literature, we can infer its potential significance based on the known principles of SAR in naltrexone derivatives.

Modification at the C-10 position of the morphinan ring is less common than at other sites, making any derivative with such a change a point of scientific curiosity. The presence of a methoxy (B1213986) group, in particular, can alter a molecule's lipophilicity, which in turn can affect its ability to cross the blood-brain barrier, its metabolic stability, and its binding affinity to the target receptors. The investigation of this compound is therefore a logical step in the systematic exploration of the chemical space around the naltrexone molecule, aiming to uncover novel pharmacological profiles.

CompoundModification from NaltrexoneReceptor TargetBinding Affinity (Ki, nM)Reference
Naltrexone-µ-opioid receptor0.1 - 1.0 nih.gov
Naltrexone-κ-opioid receptor1.0 - 10 nih.gov
Naltrexone-δ-opioid receptor10 - 100 nih.gov
6β-NaltrexolC6-keto group reduced to 6β-hydroxylµ-opioid receptor~10-fold lower than naltrexone nih.gov
14-O-Phenylacetyl-NaltrexonePhenylacetyl group at C14-hydroxylµ-opioid receptorSubnanomolar to one-digit nanomolar nih.gov
14-N-Phenylacetamido-NaltrexonePhenylacetamido group at C14µ-opioid receptorSubnanomolar to one-digit nanomolar nih.gov

This table is for illustrative purposes to show the effect of modifications on naltrexone's receptor affinity and is not an exhaustive list. The binding affinities are approximate ranges gathered from multiple sources.

The synthesis of various naltrexone derivatives is a complex process, often starting from natural opiates like thebaine. wikipedia.org The creation of this compound would likely involve a multi-step synthetic pathway to introduce the hydroxyl group at the C-10 position, followed by methylation. While a detailed synthesis is not published, the synthesis of related compounds, such as 10-nornaltrexones, has been described and involves complex chemical transformations. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,13-dihydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C21H25NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,16,18-19,24-25H,2-3,6-10H2,1H3/t16?,18-,19+,20+,21-/m1/s1

InChI Key

JAERZOFTLPSTBG-NDSPWTRSSA-N

Isomeric SMILES

COC1=C2C3=C(C=C1)C([C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)O

Canonical SMILES

COC1=C2C3=C(C=C1)C(C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)O

Origin of Product

United States

Opioid Receptor Interactions and Binding Kinetics

In Vitro Binding Affinity Studies for Opioid Receptors (μ, κ, δ)

To understand the binding characteristics of 10-Hydroxy Naltrexone (B1662487) Methyl Ether, competitive radioligand binding assays would need to be performed. These experiments would involve using cell membranes expressing cloned human or rodent μ, κ, and δ opioid receptors. The assay would measure the ability of 10-Hydroxy Naltrexone Methyl Ether to displace a radiolabeled opioid ligand (such as [³H]-diprenorphine or a receptor-specific radioligand) from the receptors. The resulting data would allow for the calculation of the inhibition constant (K_i), a quantitative measure of the compound's binding affinity for each receptor subtype. A lower K_i value indicates a higher binding affinity.

Hypothetical Data Table: Opioid Receptor Binding Affinities (K_i, nM) of this compound

Compoundμ-Opioid Receptor (K_i, nM)κ-Opioid Receptor (K_i, nM)δ-Opioid Receptor (K_i, nM)
This compoundData Not AvailableData Not AvailableData Not Available
Naltrexone (for comparison)~0.2-0.7~1-12~1-60
6-β-Naltrexol (for comparison)Data indicates lower affinity than NaltrexoneData indicates lower affinity than NaltrexoneData indicates lower affinity than Naltrexone
Note: Naltrexone and 6-β-Naltrexol values are approximate ranges from published literature for comparative context; specific values for this compound are not available.

Once K_i values are determined, a selectivity profile can be established by calculating the ratio of K_i values for the different opioid receptors (e.g., κ/μ, δ/μ). This analysis would reveal whether this compound preferentially binds to one receptor type over others, which is a critical determinant of its potential pharmacological effects.

Functional Characterization of Opioid Receptor Activity

To determine if this compound acts as an agonist, antagonist, or partial agonist, functional assays are required. A common method is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor binding. Current time information in Bangalore, IN. In this assay, an agonist would stimulate the binding of [³⁵S]GTPγS to G-proteins, while a pure antagonist would not, and would block the stimulation caused by an agonist.

The data from functional assays would be used to determine the efficacy (E_max) and potency (EC₅₀) of this compound. Efficacy refers to the maximum functional response the compound can produce, while potency refers to the concentration required to produce 50% of its maximal effect. If the compound shows no stimulation on its own but blocks the effect of a known agonist, its antagonist potency (often expressed as a K_e or IC₅₀ value) would be calculated.

Hypothetical Data Table: Functional Activity of this compound at Opioid Receptors

AssayReceptorParameterValue
[³⁵S]GTPγSμ-Opioid% E_max (vs. DAMGO)Data Not Available
[³⁵S]GTPγSμ-OpioidEC₅₀ / IC₅₀ (nM)Data Not Available
[³⁵S]GTPγSκ-Opioid% E_max (vs. U-69,593)Data Not Available
[³⁵S]GTPγSκ-OpioidEC₅₀ / IC₅₀ (nM)Data Not Available
[³⁵S]GTPγSδ-Opioid% E_max (vs. SNC80)Data Not Available
[³⁵S]GTPγSδ-OpioidEC₅₀ / IC₅₀ (nM)Data Not Available

Modern pharmacology recognizes that opioid receptor signaling is not limited to G-protein pathways. Ligands can also induce signaling through β-arrestin pathways, and some compounds show a bias toward activating one pathway over the other. To assess this "functional selectivity" or "biased agonism" for this compound, assays measuring β-arrestin recruitment would be necessary. Comparing the potency and efficacy for G-protein activation versus β-arrestin recruitment would reveal any potential signaling bias, a factor with significant implications for a drug's therapeutic and side-effect profile.

Information regarding "this compound" is not publicly available.

Following a comprehensive investigation into the chemical compound "this compound," it has been determined that there is a lack of publicly accessible scientific literature and research data pertaining to its specific interactions with opioid receptors.

Searches were conducted using the compound name, as well as its confirmed chemical name, (4R,4aS,7aR,12bS,13S)-3-(Cyclopropylmethyl)-4a,13-dihydroxy-9-methoxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one , and its associated CAS number, 96445-12-4 . While the existence of this compound is verified through listings from chemical suppliers, detailed pharmacological studies, including data on opioid receptor binding affinities, kinetics, and the functional activity of its stereoisomers, are not available in the public domain.

The investigation included searches for scholarly articles, patents, and pharmacological databases. The results yielded information on related compounds such as naltrexone, 6-β-naltrexol, and other derivatives. However, no specific research findings were identified for "this compound" that would allow for a detailed analysis of its opioid receptor interactions as requested.

Consequently, the generation of an article with the specified outline, including data tables on binding kinetics and the influence of stereochemistry on functional activity, is not possible at this time due to the absence of foundational research on this particular compound.

Structure Activity Relationship Sar Studies of 10 Hydroxy Naltrexone Methyl Ether

Elucidating the Role of the C10 Hydroxyl Group in Opioid Receptor Modulation

The introduction of a substituent at the C10 position of the morphinan (B1239233) skeleton, which is unsubstituted in parent compounds like morphine and naltrexone (B1662487), offers a novel vector for modifying ligand-receptor interactions. The nature and stereochemistry of this group are critical determinants of its impact.

Comparative Analysis with 10-Oxo Derivatives of Naltrexone and its Methyl Ethers

The oxidation of the hydroxyl group at C10 to a ketone (oxo) group, as seen in 10-oxonaltrexone, introduces significant changes to the molecule's electronic and steric properties. A hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas a keto group functions primarily as a hydrogen bond acceptor. This fundamental difference can alter the binding orientation and affinity within the receptor pocket.

Studies on a series of 10-ketomorphinan analogues have shown that this modification can lead to high affinity at μ (mu) and κ (kappa) opioid receptors, with generally lower affinity at the δ (delta) receptor. nih.gov For instance, N-substituted 10-ketomorphinans have been found to exhibit good affinity and selectivity for either μ or κ receptors depending on the nature of the nitrogen substituent. nih.govnih.gov The presence of the 10-keto group in these analogues demonstrates that the C10 position is a viable site for introducing functionality to achieve potent receptor binding. nih.gov

Therefore, it is anticipated that 10-Hydroxy Naltrexone Methyl Ether would have a distinct receptor interaction profile compared to its oxidized counterpart, 10-Oxo Naltrexone Methyl Ether. The C10-hydroxyl group's ability to engage in hydrogen bonding as a donor, a capability the 10-oxo group lacks, could provide additional stabilizing interactions with amino acid residues in the receptor, potentially influencing both binding affinity and functional activity.

Impact of C10 Hydroxyl Stereochemistry (α vs. β) on Ligand-Receptor Interactions

The stereochemical orientation of the C10 hydroxyl group—designated as either alpha (α, pointing down) or beta (β, pointing up)—is a critical factor in its ability to interact with the opioid receptor. The rigid morphinan skeleton dictates the spatial positioning of this substituent, and only one orientation may be optimal for a favorable interaction, such as hydrogen bonding with a specific residue in the binding pocket.

Influence of the C3 Methyl Ether on Opioid Receptor Affinity and Selectivity

The phenolic hydroxyl group at the C3 position is a well-established pharmacophore for most high-affinity opioid ligands. Its modification, such as through methylation to form a methyl ether, has profound consequences on receptor binding.

Comparison with Phenolic Naltrexone Derivatives and Unsubstituted Analogues

The C3 phenolic hydroxyl group of morphinans is considered a critical anchor for binding to opioid receptors, particularly the μ-opioid receptor. This hydroxyl group is thought to form a key hydrogen bond with a histidine residue in the MOR binding pocket, an interaction vital for high-affinity binding.

When this phenolic group is masked, as in the conversion of morphine to its 3-methyl ether, codeine, there is a dramatic decrease in binding affinity for opioid receptors. pharmgkb.org Similarly, methylation of the C3-hydroxyl on naltrexone to form naltrexone 3-methyl ether would be expected to significantly reduce its affinity. This is because the methyl ether can only act as a hydrogen bond acceptor, losing the crucial hydrogen bond-donating capability of the parent phenol (B47542). nih.gov Studies on various 3-aminomorphinan analogues, which replace the hydroxyl with other hydrogen-bonding groups, have shown that a hydrogen bond donor at this position is an essential requirement for good affinity at μ and κ receptors. nih.govnih.gov

Consequently, this compound, which possesses this C3-methyl ether modification, is predicted to have substantially lower affinity for opioid receptors compared to its hypothetical phenolic counterpart, 10-hydroxy naltrexone.

Effects on Opioid Receptor Binding and Signaling Profiles

The combined structural features of this compound—the C3 methyl ether and the C10 hydroxyl group—would collectively determine its binding affinity and functional activity. Based on the drastic reduction in affinity observed with C3 methylation in related compounds, it is highly probable that this compound is a weak ligand for the opioid receptors.

The binding affinity of naltrexone itself is in the low nanomolar range for the μ-receptor. In contrast, its C3-methylated derivatives would be expected to have affinities that are orders of magnitude lower. The table below illustrates the typical impact of C3-methylation on μ-opioid receptor affinity by comparing morphine with its 3-methyl ether, codeine. A similar reduction would be anticipated when comparing naltrexone to naltrexone 3-methyl ether.

CompoundModificationμ-Opioid Receptor Affinity (Ki, nM)
MorphineC3-OH (Phenol)~1-5
CodeineC3-OCH3 (Methyl Ether)~200-500
NaltrexoneC3-OH (Phenol)~0.1-0.5
Naltrexone 3-Methyl EtherC3-OCH3 (Methyl Ether)Expected to be significantly higher (lower affinity)

Note: Ki values are approximate and can vary between studies. The value for Naltrexone 3-Methyl Ether is an educated prediction based on SAR principles.

Given the expected low affinity, the signaling profile of this compound would likely be that of a very weak antagonist or show negligible functional activity at typical concentrations. The presence of the C10-hydroxyl group would be insufficient to overcome the significant loss of binding energy from the modification at the C3 position.

SAR of Other Key Substituents and Structural Modifications in the Naltrexone Skeleton

To fully contextualize the predicted profile of this compound, it is useful to consider the established roles of other key structural features of the naltrexone molecule.

N-Cyclopropylmethyl Group: The substituent on the nitrogen atom is a primary determinant of a ligand's functional activity. Small alkyl groups like methyl (as in morphine) are associated with agonist activity. In contrast, larger groups such as N-allyl (in naloxone) or N-cyclopropylmethyl (in naltrexone) typically confer antagonist properties. This group is thought to occupy a specific "antagonist pocket" in the receptor, preventing the conformational change required for receptor activation.

14-Hydroxyl Group: The tertiary hydroxyl group at C14 is characteristic of potent antagonists like naltrexone and naloxone. This group is known to increase antagonist potency and plays a role in determining selectivity. nih.gov It is believed to contribute to high affinity, possibly through an intramolecular hydrogen bond with the nitrogen atom, which helps to orient the N-substituent into the antagonist pocket. clockss.org

C6-Keto Group: The ketone at the C6 position is a common feature of many potent opioids. Reduction of this ketone to a hydroxyl group, as in the metabolite 6-β-naltrexol, alters the compound's pharmacological profile. 6-β-naltrexol is also an opioid antagonist but is significantly less potent than naltrexone. nih.gov The stereochemistry of this C6-hydroxyl (α vs. β) also has a major impact on affinity and activity.

These established relationships highlight the modular nature of the morphinan scaffold. While the C3-hydroxyl is paramount for high affinity, modifications at C6, C14, and the nitrogen atom all work in concert to define a compound's specific pharmacological identity as a potent agonist, a partial agonist, or a strong antagonist. The introduction of a novel substituent at C10, as in this compound, represents a further step in exploring this vast chemical space, although its impact is likely overshadowed by the critical C3 modification.

N-Substituent Effects on Opioid Receptor Affinity and Efficacy

The substituent on the nitrogen atom (position 17 in morphinans) is a critical determinant of a compound's activity at opioid receptors, often dictating whether the compound will act as an agonist or an antagonist.

In the case of this compound, the N-substituent is a cyclopropylmethyl group, identical to that of its parent compound, naltrexone. The presence of this bulky group is a hallmark of opioid antagonists. While smaller N-substituents, such as a methyl group (as seen in morphine and oxymorphone), typically confer agonist properties, the N-cyclopropylmethyl and N-allyl groups (as in naloxone) generally result in compounds with high affinity for the μ-opioid receptor (MOR) but with antagonist activity. auburn.edupharmacy180.com This is because these larger groups are thought to induce or stabilize a receptor conformation that is inactive, thereby blocking the binding and action of agonist molecules. auburn.edu

Therefore, it is highly probable that this compound retains the antagonist profile of naltrexone at the μ-opioid receptor due to its N-cyclopropylmethyl group. The introduction of a hydroxyl group at the 10-position and a methyl ether at the 3-position are not expected to fundamentally alter this antagonist character, although they may modulate the compound's affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).

Modulation of Activity via C14β-Hydroxyl and C6-Keto Group Modifications

The C14β-hydroxyl and C6-keto groups are key features of the naltrexone scaffold that significantly contribute to its pharmacological profile.

The 14β-hydroxyl group is considered essential for the potent antagonist activity of naltrexone and related compounds. nih.gov This functional group is believed to play a crucial role in the binding of the antagonist to the opioid receptor, potentially through hydrogen bonding interactions within the receptor's binding pocket. researchgate.net Its presence generally enhances antagonist potency. It is expected that this compound, which retains this C14β-hydroxyl group, would also exhibit potent antagonist properties.

The C6-keto group of naltrexone is also a site where modifications can significantly impact activity. For instance, reduction of the C6-keto group to a 6β-hydroxyl group results in 6β-naltrexol, the major metabolite of naltrexone. While both naltrexone and 6β-naltrexol are opioid antagonists, they exhibit differences in potency. nih.gov Some studies have shown that masking the oxygenated functional groups of naltrexone can lead to a moderate decrease in activity, underscoring their importance in receptor binding. researchgate.net Therefore, the retention of the C6-keto group in this compound is likely important for maintaining high-affinity binding to opioid receptors, similar to the parent compound.

Analysis of Ring System Modifications and Skeletal Rearrangements on Receptor Profile

Modifications to the pentacyclic ring system of naltrexone can lead to significant changes in its receptor binding profile. The introduction of a hydroxyl group at the 10-position and the methylation of the 3-hydroxyl group represent modifications to the aromatic A-ring and its interface with the dihydrofuran ring.

10-Position Modification: The introduction of a hydroxyl group at the 10-position of the morphinan skeleton is a known, albeit less common, modification. For instance, 10-hydroxymorphine (B1240346) has been synthesized and studied as a decomposition product of morphine. researchgate.net The presence of a polar hydroxyl group on the aromatic ring could influence receptor binding through additional hydrogen bonding opportunities or by altering the electronic properties of the A-ring. In the context of naltrexone, the synthesis of 10α-hydroxy naltrexone has been reported, indicating that this position is accessible for chemical modification. veeprho.compainphysicianjournal.com While detailed pharmacological data is scarce, this modification would likely alter the affinity and selectivity profile compared to naltrexone.

3-Position Modification: The phenolic 3-hydroxyl group is a critical pharmacophore for high-affinity binding to opioid receptors. auburn.edu Masking this group, for example, by converting it to a methyl ether (as in the case of morphine to codeine), generally leads to a significant decrease in binding affinity and potency. nih.gov Studies on morphine and codeine congeners have shown that compounds with a 3-hydroxyl group are substantially more potent at the μ-opioid receptor than their 3-methoxy analogs. nih.gov For example, morphine exhibits a much higher maximal stimulation of the μ-receptor compared to codeine. nih.gov

Applying this established SAR principle to this compound, the presence of a methyl ether at the 3-position would be expected to reduce its binding affinity for opioid receptors compared to a hypothetical "10-Hydroxy Naltrexone" with a free 3-hydroxyl group. This reduction in affinity is attributed to the loss of a key hydrogen bonding interaction with the receptor.

Ring System Rearrangements: More drastic modifications, such as the removal of the C10 carbon to create 10-nornaltrexone analogs, have been explored. Preliminary studies on (-)-10-nornaltrexone, which lacks the bridging benzylic carbon, have shown that it binds to the μ-opioid receptor with an affinity approximately four times that of morphine. researchgate.net This suggests that the core morphinan skeleton can be significantly altered while retaining or even enhancing opioid receptor affinity, opening avenues for novel ligand design.

Analysis of "this compound" Reveals No Publicly Available Scientific Data

Following a comprehensive and systematic search of scientific literature and chemical databases, no information has been found regarding the chemical compound "this compound." As a result, it is not possible to generate the requested article focusing on its metabolic pathways and enzymatic biotransformation.

The search encompassed a wide range of queries aimed at identifying any mention of this specific compound, including its potential synthesis, metabolic stability, biotransformation, and metabolites. Despite these efforts, no preclinical or clinical data, research findings, or even mentions of "this compound" could be located in the public domain.

The provided outline requested detailed, scientifically accurate content for several specific sections, including:

Metabolic Pathways and Enzymatic Biotransformation Preclinical Focus

Comparative Metabolic Profiles with Parent Naltrexone (B1662487) and Other Opioid Antagonists

Without any primary or secondary sources describing this compound, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.

For context, the metabolism of the parent compound, naltrexone, is well-documented. Naltrexone is primarily metabolized in the liver by dihydrodiol dehydrogenases to its major active metabolite, 6-beta-naltrexol (B10792496). wikipedia.orgnih.gov Other minor metabolites of naltrexone have also been identified, such as 2-hydroxy-3-O-methyl-6-beta-naltrexol and 2-hydroxy-3-methoxynaltrexone. wikipedia.orgmdpi.com The enzymes primarily responsible for the conversion of naltrexone to 6-beta-naltrexol are from the aldo-keto reductase (AKR) family, specifically AKR1C4, with minor contributions from AKR1C1 and AKR1C2. nih.gov Naltrexone is not significantly metabolized by the cytochrome P450 (CYP) enzyme system. wikipedia.org

However, it is crucial to reiterate that this information pertains to naltrexone and its known metabolites, and not to the requested "10-Hydroxy Naltrexone Methyl Ether." The absence of data for this specific compound prevents the creation of the requested scientific article.

Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Separation and Quantification of 10-Hydroxy Naltrexone (B1662487) Methyl Ether

Chromatographic techniques are the cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. The selection of a specific chromatographic method and detector depends on the physicochemical properties of the analyte, the required sensitivity, and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and their metabolites. For a compound like 10-Hydroxy Naltrexone Methyl Ether, several detection modes can be considered, each offering distinct advantages.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a common and cost-effective method. Naltrexone and its derivatives possess chromophores that absorb UV light. A study on the simultaneous determination of naltrexone and its primary metabolite, 6β-naltrexol, utilized UV detection at 204 nm. lupinepublishers.com A similar approach could be adapted for this compound, likely requiring wavelength optimization to achieve maximum sensitivity. A recently developed HPLC-UV method for naltrexone and 6β-naltrexol used a detection wavelength of 204 nm with a Kinetex EVO C18 column and a mobile phase of methanol (B129727) and 0.1% ortho-phosphoric acid in water. nih.gov

Electrochemical Detection (ED): HPLC with electrochemical detection offers high sensitivity and selectivity for electroactive compounds. The phenolic hydroxyl group in the naltrexone structure makes it and its metabolites amenable to electrochemical detection. An HPLC-EC method for naltrexone and 6-β-naltrexol in human serum employed a reverse-phase ODS-column and an electrochemical detector. lgcstandards.com This technique could potentially offer enhanced sensitivity for this compound, especially in complex biological matrices where background interference can be a challenge for UV detection. A study on naltrexone determination using a glassy carbon electrode modified with Nafion-doped carbon nanoparticles highlighted the sensitivity of electrochemical methods. synzeal.com

Fluorescence Detection: Fluorescence detection is known for its high sensitivity and specificity. While native fluorescence of naltrexone and its metabolites might be limited, derivatization with a fluorescent tag can significantly enhance detection. For instance, naltrexamine, a related compound, has been conjugated with fluorescein (B123965) to create fluorescent probes for opioid receptors. nih.gov This approach, while more complex due to the additional derivatization step, could be invaluable for quantifying trace amounts of this compound.

Table 1: Hypothetical HPLC Parameters for Analysis of this compound (Based on Analogous Compounds)

ParameterUV DetectionElectrochemical DetectionFluorescence Detection
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724)/phosphate buffer gradientAcetonitrile/phosphate buffer with ion-pair reagentAcetonitrile/water gradient
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min1.0 mL/min
Detection 210-230 nm+0.7 to +0.9 V vs. Ag/AgClExcitation/Emission wavelength dependent on tag
Internal Standard Naloxone or a structural analogNaloxone or a structural analogDerivatized analog

This table presents hypothetical parameters and would require optimization and validation for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the highly specific detection of MS. For non-volatile compounds like naltrexone and its metabolites, derivatization is typically required to increase their volatility and thermal stability.

A study on the determination of naltrexone and its metabolite, 6-beta-naltrexol (B10792496), in plasma utilized GC-MS with negative ion chemical ionization after derivatization with pentafluoropropionic anhydride (B1165640). nih.gov Similarly, a method for the quantitative determination of 2-hydroxy-3-methoxy-6-beta-naltrexol in various biological fluids employed GC with flame ionization detection after silylation. veeprho.com For trace analysis, electron capture detection of pentafluoropropionate derivatives was used. veeprho.com These derivatization strategies and GC-MS conditions could be adapted for the analysis of this compound.

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity, selectivity, and speed. This technique would be highly suitable for the analysis of this compound, especially at low concentrations.

Methods for the simultaneous determination of naltrexone and 6-beta-naltrexol in plasma using LC-MS/MS have been well-established. medkoo.com Furthermore, a sensitive LC-MS/MS method was developed for the quantification of methylnaltrexone, a related quaternary ammonium (B1175870) compound, in human serum. fda.gov This method involved protein precipitation followed by isocratic chromatographic separation on an RP18 column and detection using positive ionization mode. fda.gov The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation and identifying specific precursor and product ion transitions for selective and sensitive detection.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterTypical Conditions
Chromatography Reverse-phase C18 or phenyl-hexyl column
Mobile Phase A Water with 0.1% formic acid or ammonium formate
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Specific precursor ion → product ion (to be determined)
Internal Standard Deuterated this compound or a close structural analog

This table presents hypothetical parameters that would require experimental determination and validation.

Sample Preparation Methodologies for Complex Biological Matrices

The accurate analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest.

Liquid-liquid extraction is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. For naltrexone and its metabolites, LLE has been successfully employed. An HPLC method for naltrexone in plasma utilized LLE with ethyl acetate (B1210297). lupinepublishers.com Another study on naltrexone and 6-β-naltrexol in human serum used butyl acetate for extraction from a basic solution. lgcstandards.com

The optimization of an LLE protocol for this compound would involve screening various organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) and adjusting the pH of the aqueous phase to maximize the extraction efficiency of the target compound while minimizing the co-extraction of interfering matrix components.

Solid-phase extraction offers a more controlled and often more efficient alternative to LLE, with the added benefits of reduced solvent consumption and potential for automation. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte.

For naltrexone and its metabolites, both reversed-phase and ion-exchange SPE cartridges have been used. A method for naltrexone in plasma involved SPE with a Sep-Pak C18 cartridge. lupinepublishers.com Another study combined SPE with GC-MS for the analysis of naltrexone and 6-beta-naltrexol in human plasma. nih.gov The development of an SPE protocol for this compound would likely involve testing C18 or mixed-mode cation exchange sorbents. The optimization would focus on the selection of appropriate wash and elution solvents to achieve high recovery and a clean extract.

Protein Precipitation Techniques

For the analysis of this compound in biological samples, particularly plasma or serum, efficient sample preparation is a critical first step to remove interfering macromolecules, primarily proteins. Protein precipitation is a widely adopted technique due to its simplicity and effectiveness. nih.gov

Acetonitrile is a common choice for protein precipitation when preparing samples for LC-MS/MS analysis. sigmaaldrich.comresearchgate.net The process typically involves adding a specific volume of cold acetonitrile to the plasma or serum sample, often in a 3:1 or 2:1 ratio of solvent to sample. sigmaaldrich.comnih.gov This addition denatures the proteins, causing them to precipitate out of the solution. Following vortexing and centrifugation, the clear supernatant containing the analyte of interest, this compound, can be collected for analysis. sigmaaldrich.com This technique is favored for its ability to provide high recovery of the analyte and compatibility with reversed-phase chromatography. nih.gov Studies on structurally similar compounds have shown that acetonitrile precipitation can yield recoveries of over 80%. nih.gov

Another approach involves the use of acids like trichloroacetic acid (TCA) or perchloric acid. nih.govresearchgate.net While effective at precipitating proteins, these reagents can sometimes lead to lower analyte recovery due to co-precipitation and may require additional steps to neutralize the sample before injection into the LC-MS/MS system to avoid detrimental effects on the chromatographic column and ionization process. nih.gov Given these considerations, acetonitrile-based protein precipitation is often the preferred method for its balance of efficiency, recovery, and compatibility with downstream analytical instrumentation.

Rigorous Method Validation Parameters for Research Quantitation

A rigorous validation of the analytical method is imperative to ensure the reliability and reproducibility of the quantitative data generated in research applications. The validation process for a bioanalytical method intended for this compound would follow established guidelines, assessing several key parameters.

Assessment of Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications. researchgate.net Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov In the context of an LC-MS/MS method for this compound, selectivity is demonstrated by analyzing blank matrix samples from multiple sources to ensure that no interfering peaks are observed at the retention time of the analyte and its internal standard. researchgate.net The response of any interfering components should be less than 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard. researchgate.net This is crucial to prevent overestimation of the analyte concentration.

For a compound like this compound, potential interfering substances could include naltrexone, 6-beta-naltrexol, and other metabolites. The chromatographic separation must be optimized to resolve this compound from these related compounds, and the mass spectrometric detection using multiple reaction monitoring (MRM) provides an additional layer of specificity by monitoring unique precursor-to-product ion transitions for the analyte.

Establishment of Linearity and Calibration Range

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard) against the known concentrations of the analyte. For methods analyzing naltrexone and its metabolites, linearity is typically established over a concentration range relevant to the expected in vivo concentrations. For instance, LC-MS/MS methods for naltrexone have demonstrated linearity over ranges such as 0.5 to 200 ng/mL in plasma. nih.gov A similar range would likely be appropriate for this compound in research studies.

The linearity is evaluated by performing a linear regression analysis on the calibration data. A correlation coefficient (r²) value of greater than 0.99 is generally considered evidence of a strong linear relationship. nih.govspectroscopyonline.com

Table 1: Representative Linearity and Calibration Range for Naltrexone and its Metabolites in Biological Fluids This table presents typical data from validated methods for naltrexone and its metabolites, which would be analogous to the expected performance of a method for this compound.

Analyte Matrix Analytical Method Calibration Range (ng/mL) Correlation Coefficient (r²) Reference
Naltrexone Plasma LC-MS/MS 0.5 - 200 > 0.999 nih.gov
6-beta-Naltrexol Plasma LC-MS/MS 0.5 - 200 > 0.999 nih.gov
Naltrexone Urine LC-MS/MS 5 - 5000 > 0.99 spectroscopyonline.com
6-beta-Naltrexol Urine LC-MS/MS 5 - 5000 > 0.99 spectroscopyonline.com
Naltrexone Serum HPLC/UV 2 - 100 > 0.998 nih.gov
6-beta-Naltrexol Serum HPLC/UV 2 - 100 > 0.998 nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ), or more specifically the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

For research applications involving novel compounds like this compound, a low LOQ is often desirable to accurately characterize its pharmacokinetic profile. In validated LC-MS/MS methods for naltrexone and its metabolites, LOQs are typically in the low ng/mL range.

Table 2: Examples of LOD and LOQ for Naltrexone and its Metabolites This table provides an overview of achievable detection and quantification limits for naltrexone and related compounds, which can serve as a target for a this compound assay.

Analyte Matrix Analytical Method LOD (ng/mL) LOQ (ng/mL) Reference
Naltrexone Urine LC-MS/MS 5 5 spectroscopyonline.com
6-beta-Naltrexol Urine LC-MS/MS 5 5 spectroscopyonline.com
Naltrexone Plasma LC-MS/MS - 0.5 nih.gov
6-beta-Naltrexol Plasma LC-MS/MS - 0.5 nih.gov
Naltrexone Serum HPLC-EC - 5.0
6-beta-Naltrexol Serum HPLC-EC - 1.0

Evaluation of Accuracy, Precision, and Recovery

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision represents the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution of the same concentration.

For bioanalytical method validation, accuracy and precision are assessed at multiple concentration levels, including the LLOQ, and low, medium, and high-quality control (QC) samples. The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision should not exceed 15% CV (20% at the LLOQ).

Table 3: Representative Accuracy, Precision, and Recovery Data for Naltrexone and its Metabolites This table illustrates the expected performance characteristics for a validated bioanalytical method, based on data for naltrexone and its metabolites.

Analyte Matrix Parameter Concentration Levels (ng/mL) Value Reference
Naltrexone Serum Within-day Precision (RSD) 5.0, 50, 500 0.9 - 5.7%
Between-day Precision (RSD) 50 5.7%
Accuracy (relative error) 5.0, 50, 500 0.7 - 2.3%
Recovery - 48%
6-beta-Naltrexol Serum Within-day Precision (RSD) 1.0, 10, 100 0.8 - 4.2%
Between-day Precision (RSD) 10 4.2%
Accuracy (relative error) 1.0, 10, 100 2.6%
Recovery - 75%
Naltrexone Plasma Inter-day Accuracy Low, Medium, High QC 94.8 - 95.9% nih.gov
Inter-day Precision (CV) Low, Medium, High QC 2.8 - 11.4% nih.gov

Derivatization Strategies for Enhanced Analytical Detection

While LC-MS/MS is often sensitive enough for the direct analysis of many compounds, derivatization can be employed to enhance the analytical properties of a molecule, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization can improve volatility, thermal stability, and chromatographic behavior, and can also introduce specific functional groups that enhance ionization efficiency and lead to more characteristic mass spectral fragmentation patterns. jfda-online.com

For naltrexone and its analogues, which contain hydroxyl and ketone functional groups, several derivatization strategies have been explored. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net This makes the compound more amenable to GC analysis.

Another approach is acylation, using reagents such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA). nih.gov These reagents react with the hydroxyl groups to form perfluoroalkyl esters, which are highly electronegative and thus exhibit excellent sensitivity with an electron capture detector (ECD) in GC. nih.gov This can significantly lower the limits of detection. For GC-MS analysis, these derivatives can also provide structurally informative fragmentation patterns.

While modern LC-MS/MS methods may obviate the need for derivatization for this compound, these strategies remain valuable tools in the analytical chemist's arsenal, especially if high sensitivity is required and LC-MS/MS is not available, or for confirmatory analyses using a different analytical platform like GC-MS.

Preclinical Pharmacological Investigation Mechanistic Studies

In Vitro Cellular Assays for Mechanistic Pharmacological Activity

In vitro assays utilizing recombinant cell lines that express specific opioid receptors are fundamental in characterizing the molecular pharmacology of a compound.

The primary mechanism of naltrexone (B1662487) and its derivatives is the competitive antagonism of opioid receptors. nih.gov The binding affinity and functional activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors are quantified using radioligand binding assays and functional assays in cell lines engineered to express these receptors.

Naltrexone itself is a potent opioid antagonist with a strong affinity for the μ-opioid receptor (MOR) and a weaker affinity for the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). mdpi.comnih.gov Derivatives are often synthesized to modulate this binding profile. For instance, the naltrexone analogue samidorphan (B1681425) demonstrates a different profile, with high affinity for MOR and KOR, and a significantly higher affinity for DOR compared to naltrexone. researchgate.net These binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors, are determined by measuring the displacement of a selective radiolabeled ligand.

Functional assays, such as those measuring agonist-stimulated [³⁵S]GTPγS binding, determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). For naltrexone and its analogues, these tests typically confirm their antagonist properties by showing they can inhibit the signal produced by a known opioid agonist. The concentration of the antagonist that produces 50% inhibition of the agonist response is defined as the IC₅₀. nih.gov

Table 1: Comparative In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compound Mu (μ) Receptor Delta (δ) Receptor Kappa (κ) Receptor
Naltrexone 0.11 60.0 0.19
Samidorphan 0.05 2.6 0.23

Data sourced from studies on CHO cells expressing human opioid receptors. researchgate.netnih.gov

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Opioid antagonists block this effect.

A common method to quantify this antagonism is the forskolin-induced cAMP accumulation assay. Forskolin directly stimulates adenylyl cyclase, causing a large increase in cAMP levels. When an opioid agonist is added, it inhibits this stimulation. An antagonist, such as a naltrexone derivative, will reverse the inhibitory effect of the agonist in a concentration-dependent manner. This reversal is used to determine the antagonist's potency (IC₅₀). While specific data on 10-Hydroxy Naltrexone Methyl Ether is not available, novel naltrexone analogues have been characterized using this method to confirm their potent antagonist activity at the MOR.

In Vivo Animal Models for Mechanistic Elucidation of Opioid System Interactions

In vivo studies in animal models are essential to understand how the molecular properties of a compound translate into physiological and behavioral effects within a complex biological system.

A key pharmacodynamic effect of opioid agonists is antinociception, or the reduction of pain sensitivity. The ability of an opioid antagonist to reverse this effect is a primary measure of its in vivo efficacy. Standard rodent models for assessing this include the hot plate and tail flick assays. nih.gov

In the hot plate test, a mouse or rat is placed on a surface heated to a constant temperature, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured. nih.gov In the tail flick assay, a beam of heat is focused on the animal's tail, and the time taken to flick the tail away is recorded. nih.gov Opioid agonists like morphine increase these response latencies, and an effective antagonist will bring the latency back toward the baseline (pre-drug) level. Studies have shown that naltrexone and its derivatives dose-dependently and fully antagonize the antinociceptive effects of opioids in these models. nih.gov

Beyond analgesia, opioids influence a range of behaviors. Opioid antagonists are critical tools for investigating the role of the endogenous opioid system in these behaviors. For example, studies have examined the effect of naltrexone on methamphetamine intake in mice selectively bred for high or low consumption of the stimulant. nih.gov In one such study, naltrexone pretreatment did not significantly alter methamphetamine consumption, suggesting a complex interaction between the opioid and dopaminergic systems in reward-related behaviors. nih.gov These types of studies help to elucidate the broader behavioral pharmacology of opioid antagonists, separate from their direct effects on opioid intoxication.

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical step in drug development that links drug concentrations in the body (pharmacokinetics) to the observed pharmacological effect (pharmacodynamics). nih.gov For opioid antagonists, this involves correlating the plasma and, more importantly, brain concentrations of the drug with its in vivo effects, such as receptor occupancy and the reversal of opioid-induced behaviors. nih.gov

For example, studies in rats have been conducted to compare the in vivo receptor occupancy of naltrexone and its analogue samidorphan at clinically relevant unbound brain concentrations. nih.gov Following administration of the drugs, brain tissue is analyzed to measure both the drug concentration and the percentage of opioid receptors that are occupied by the drug. This allows researchers to establish a direct relationship between the concentration of the drug at its site of action and the degree of receptor engagement. This data is then correlated with pharmacodynamic readouts, like the blockade of antinociception, to build a comprehensive PK-PD model. This model is essential for predicting the therapeutic dose and duration of action.

Table 2: Example of In Vivo Receptor Occupancy in Rat Brain at Clinically Relevant Unbound Concentrations

Compound Unbound Brain Conc. (nM) MOR Occupancy (%) DOR Occupancy (%) KOR Occupancy (%)
Naltrexone 33.5 79.4% 9.4% -
Samidorphan 23.1 93.2% 36.1% 41.9%

Data sourced from in vivo studies in male rats. nih.gov

Theoretical and Computational Chemistry Approaches for 10 Hydroxy Naltrexone Methyl Ether

Computational chemistry provides powerful tools to investigate the interactions between a ligand, such as 10-Hydroxy Naltrexone (B1662487) Methyl Ether, and its biological targets at a molecular level. These in-silico techniques allow for the prediction of binding modes, affinities, and functional properties before a compound is synthesized, guiding the design of more potent and selective molecules. The following sections detail the primary computational methods as they apply to naltrexone analogs and how they would be used to characterize 10-Hydroxy Naltrexone Methyl Ether.

Future Research Directions and Unanswered Questions

Exploration of Novel Chemoenzymatic and Stereoselective Synthetic Routes

The development of efficient and precise synthetic methodologies is paramount to enabling in-depth pharmacological investigation of 10-Hydroxy Naltrexone (B1662487) Methyl Ether. Current synthetic approaches to complex morphinans are often lengthy and resource-intensive. Future research should prioritize the development of innovative synthetic strategies.

One promising avenue is the exploration of chemoenzymatic synthesis . This approach leverages the high stereoselectivity of enzymes to perform challenging chemical transformations. For instance, cytochrome P450 monooxygenases have been identified that can perform regio-specific hydroxylations on complex alkaloid structures. nih.gov Future studies could focus on identifying or engineering enzymes capable of selectively hydroxylating the C-10 position of a naltrexone precursor. This could be followed by a chemical methylation step, creating a streamlined and potentially more environmentally sustainable synthetic route. The use of ketoreductases (KREDs) for the stereoselective synthesis of pharmaceutical ingredients also presents a viable strategy that could be adapted. nih.gov

Furthermore, advancing stereoselective synthetic routes is crucial. The asymmetric synthesis of (-)-naltrexone has been achieved from simple, achiral precursors using techniques like the Sharpless asymmetric dihydroxylation. rsc.org Future work could adapt these principles to install the C-10 hydroxyl group with a specific, predetermined stereochemistry (α or β). Methodologies such as intramolecular cycloadditions, which have been used for the stereocontrolled formation of the phenanthrofuran system in morphine synthesis, could also be explored for constructing the core of 10-Hydroxy Naltrexone Methyl Ether with high precision. acs.org A key unanswered question is how different synthetic strategies, such as a cascade ene-yne-ene ring-closing metathesis, could be adapted to efficiently build the tetracyclic core with the desired C-10 functionalization.

Synthetic Strategy Potential Application for this compound Key Research Question
Chemoenzymatic Synthesis Use of engineered cytochrome P450s for regioselective C-10 hydroxylation of a naltrexone precursor.Can an enzyme be identified or evolved to achieve high stereoselectivity (α vs. β) at the C-10 position?
Asymmetric Total Synthesis Adaptation of methods like Sharpless dihydroxylation to set the stereocenters, including the C-10 hydroxyl group, early in the synthesis. rsc.orgCan a concise, enantioselective de novo synthesis be developed to access both enantiomers of this compound? nih.gov
Advanced Cyclization Reactions Employing intramolecular Diels-Alder or metathesis cascade reactions to stereoselectively form the complex ring system.How can these powerful cyclization strategies be modified to accommodate the C-10 oxygenation pattern?

Deeper Characterization of Stereoisomeric Activities and Enantiomeric Purity Effects

The biological activity of morphinan-based ligands is profoundly influenced by their stereochemistry. For naltrexone itself, the "natural" (-) enantiomer interacts with opioid receptors, while the "unnatural" (+) enantiomer has been found to act as a Toll-like receptor 4 (TLR4) antagonist. acs.org This highlights the critical need to investigate the stereoisomers of this compound.

The introduction of a hydroxyl group at the C-10 position creates a new chiral center, resulting in the possibility of 10α and 10β diastereomers. These, combined with the inherent chirality of the naltrexone backbone, mean that multiple stereoisomers exist. A primary unanswered question is how the α versus β orientation of the C-10 hydroxyl group (prior to methylation) affects receptor binding affinity, selectivity (μ, δ, κ opioid receptors), and functional activity (antagonism, partial agonism, or even biased agonism). Studies on quaternary derivatives of other narcotic antagonists have demonstrated that the stereochemistry at the nitrogen atom dramatically impacts both in vitro and in vivo activity, underscoring the sensitivity of the receptor to subtle structural changes. nih.gov

Future research must involve the synthesis of each stereoisomer in high enantiomeric purity. This will allow for a systematic evaluation of their individual pharmacological profiles. It is plausible that one stereoisomer could be a potent and selective antagonist at a particular opioid receptor subtype, while another might exhibit novel activity at a non-opioid target, similar to the case of (+)-naltrexone and TLR4. acs.org The disparate biological activities of enantiomers are a recurring theme in opioid pharmacology and must be a central focus of investigation for this compound. rsc.org

Investigation of Allosteric Modulation and Receptor Heterodimerization

The classical view of opioid receptor function has expanded to include more complex phenomena such as allosteric modulation and receptor heterodimerization. These mechanisms offer novel avenues for therapeutic intervention and represent a significant area for future research for this compound.

Allosteric modulation involves ligands that bind to a site on the receptor distinct from the primary (orthosteric) site, modulating the effect of the endogenous or exogenous orthosteric ligand. nih.gov These modulators can be positive (PAMs), negative (NAMs), or neutral. nih.gov It is unknown whether this compound can act as an allosteric modulator at opioid receptors. Future studies should employ functional assays to screen for such activity. A key advantage of allosteric modulators is their potential to fine-tune receptor signaling, possibly enhancing the effects of endogenous opioids in a spatially and temporally specific manner, which could lead to therapies with fewer side effects. nih.gov

Receptor heterodimerization , the formation of complexes between different receptor types (e.g., μ-δ or μ-opioid/dopamine D2 receptor), creates a new functional entity with unique pharmacological properties. nih.govmdpi.com These heterodimers can alter ligand binding, signaling, and receptor trafficking. nih.govbiorxiv.org For example, the existence of μ-δ opioid receptor heterodimers has been proposed to underlie the synergistic effects of certain opioid ligands. biorxiv.orgnih.gov A critical area of investigation is whether this compound exhibits differential affinity or efficacy at these heterodimeric complexes compared to the monomeric receptors. It is conceivable that the specific structure of this compound could allow it to selectively target a particular heterodimer, offering a novel mechanism for treating conditions like alcohol use disorder, where both μ- and δ-opioid receptors are implicated. nih.gov

Research Area Key Unanswered Question for this compound Potential Significance
Allosteric Modulation Does this compound bind to an allosteric site on opioid receptors, and if so, does it act as a PAM, NAM, or neutral modulator? nih.govstanford.eduDevelopment of a modulator that fine-tunes endogenous opioid signaling, potentially offering a safer therapeutic profile.
Receptor Heterodimerization Does this compound show selectivity for specific opioid receptor heterodimers (e.g., μ-δ, μ-κ)? nih.govnih.govA selective ligand for a heterodimer could lead to novel treatments for complex disorders by targeting unique pharmacological entities.

Integration of Advanced Omics Data (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To fully understand the biological impact of this compound, research must move beyond receptor binding and functional assays to a systems-level perspective. The integration of advanced "omics" technologies is essential for this endeavor.

Proteomics can provide a global snapshot of the changes in protein expression and signaling pathways within a cell or tissue in response to drug treatment. A recent study on naltrexone revealed dose-selective effects on the hypothalamic proteome, impacting proteins involved in G protein-coupled receptor (GPCR) signaling and neural growth. nih.govnih.gov Future proteomic studies on this compound could identify its unique protein interaction network and downstream signaling cascades. This could reveal novel mechanisms of action or off-target effects that are not apparent from traditional pharmacological assays.

Development of Next-Generation Analytical Techniques for High-Throughput Screening

The discovery of novel ligands and the characterization of their properties can be accelerated by the development of advanced analytical techniques. For a compound like this compound, and for the broader search for better opioid antagonists, high-throughput screening (HTS) is indispensable.

Traditional screening methods, such as radiometric binding assays, have drawbacks related to safety and labor. rsc.org There is a pressing need to develop and apply next-generation analytical techniques. One such method is Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) , which allows for high-throughput, label-free screening of receptor binding for new opioid analogues. rsc.orgrsc.org Applying this technology could rapidly screen a library of derivatives related to this compound to identify compounds with optimal binding characteristics.

Furthermore, fluorescence-based HTS assays that measure changes in membrane potential can provide real-time data on receptor activation. These assays reflect the natural coupling of the receptor to its effector molecules, offering a more functional readout than simple binding assays. The development and adaptation of such HTS platforms will be crucial for exploring the structure-activity relationships of a whole class of C-10 substituted naltrexone derivatives, ultimately accelerating the path from discovery to potential clinical application.

Q & A

Q. What in silico models predict structure-activity relationships (SAR) for TLR4 antagonism in naltrexone derivatives?

  • Answer : While not explicitly covered in the evidence, methodologies inferred from structural data include:
  • Docking simulations : Modeling phenolic hydroxyl interactions with TLR4/MD-2 complex residues (e.g., Tyr296, Phe121) to prioritize substituents with hydrogen-bonding capacity .
  • QSAR analysis : Correlating logP values with cytotoxicity to optimize lipophilicity thresholds for improved therapeutic indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.